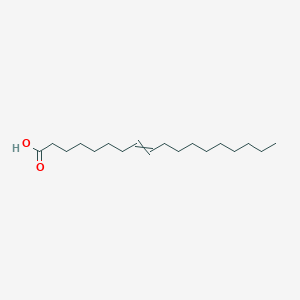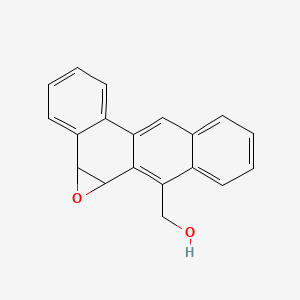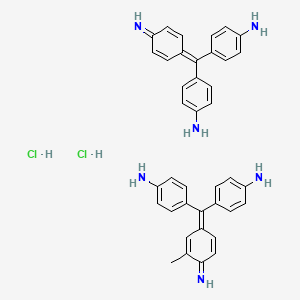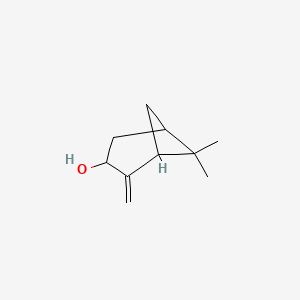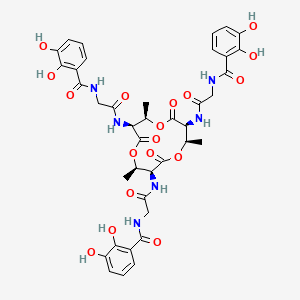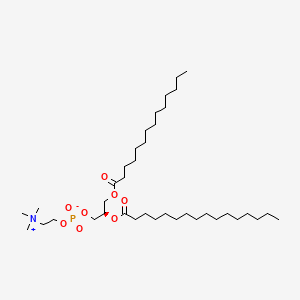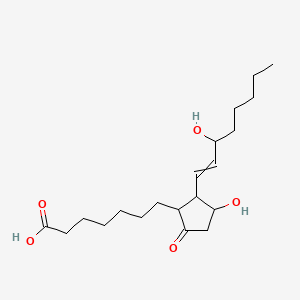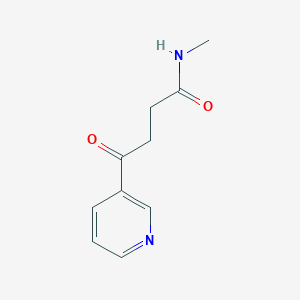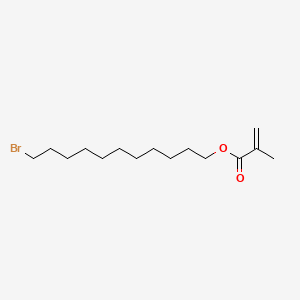
11-Bromoundecyl methacrylate
概述
描述
11-Bromoundecyl methacrylate is an organic compound that belongs to the class of methacrylate esters It is characterized by the presence of a bromine atom attached to the eleventh carbon of an undecyl chain, which is further linked to a methacrylate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-bromoundecyl methacrylate typically involves the esterification of 11-bromoundecanol with methacryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reactants: 11-bromoundecanol and methacryloyl chloride.
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane.
Catalyst/Base: Triethylamine.
Reaction Conditions: The reaction mixture is stirred at room temperature under a nitrogen atmosphere to prevent polymerization of the methacryloyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 11-Bromoundecyl methacrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of functionalized derivatives.
Polymerization: The methacrylate group can undergo free radical polymerization to form homopolymers or copolymers with other monomers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in solvents like toluene or ethyl acetate under inert atmosphere.
Major Products:
Functionalized Polymers: Substitution reactions yield polymers with various functional groups, enhancing their applicability in different fields.
Cross-linked Polymers: Polymerization can lead to cross-linked networks, especially when using multifunctional monomers.
科学研究应用
11-Bromoundecyl methacrylate has diverse applications in scientific research, including:
Polymer Chemistry: Used as a monomer for the synthesis of functionalized polymers and copolymers with tailored properties.
Surface Modification: Employed in the modification of surfaces to introduce reactive sites for further functionalization.
Biomedical Applications: Utilized in the development of drug delivery systems, hydrogels, and tissue engineering scaffolds.
Material Science: Applied in the creation of advanced materials with specific mechanical, thermal, or chemical properties.
作用机制
The mechanism of action of 11-bromoundecyl methacrylate primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The bromine atom serves as a leaving group in substitution reactions, allowing the introduction of various functional groups. The methacrylate group participates in free radical polymerization, forming polymer chains or networks.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is targeted by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Polymerization: The methacrylate group undergoes radical initiation, propagation, and termination steps to form polymers.
相似化合物的比较
11-Bromoundecyl Acrylate: Similar structure but with an acrylate group instead of a methacrylate group.
11-Iodoundecyl Methacrylate: Contains an iodine atom instead of bromine, affecting its reactivity and applications.
11-Chloroundecyl Methacrylate: Contains a chlorine atom, offering different reactivity patterns compared to bromine.
Uniqueness: 11-Bromoundecyl methacrylate is unique due to the balance between the reactivity of the bromine atom and the polymerizability of the methacrylate group. This combination allows for versatile applications in polymer synthesis and functionalization.
属性
IUPAC Name |
11-bromoundecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BrO2/c1-14(2)15(17)18-13-11-9-7-5-3-4-6-8-10-12-16/h1,3-13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGPMDXXPUWUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187456 | |
| Record name | 11-Bromoundecyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33795-49-2 | |
| Record name | 11-Bromoundecyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033795492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Bromoundecyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



